N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-(4-methylphenyl)acetamide

Descripción

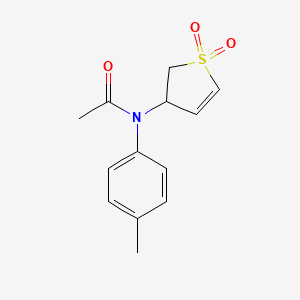

This compound is an acetamide derivative featuring a 1,1-dioxo-2,3-dihydrothiophene (tetrahydrothiophene sulfone) ring substituted at the 3-position and an N-linked 4-methylphenyl group. The sulfone moiety imparts polarity and metabolic stability, while the methyl group on the phenyl ring modulates lipophilicity. Such structural motifs are common in medicinal chemistry for optimizing pharmacokinetic properties .

Propiedades

IUPAC Name |

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3S/c1-10-3-5-12(6-4-10)14(11(2)15)13-7-8-18(16,17)9-13/h3-8,13H,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPKLPLWDJXRWSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

N-(1,1-Dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-(4-methylphenyl)acetamide is a synthetic compound notable for its unique structural features, which include a thiophene ring and various functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of its biological activity based on recent research findings.

Chemical Structure

The molecular formula of this compound is C15H15N2O3S. The structure can be represented as follows:

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the reaction of 4-methylbenzenesulfonyl chloride with an amine derivative, followed by the introduction of the thiophene moiety under controlled conditions. The process ensures high yields and purity through purification techniques like recrystallization or chromatography.

Antimicrobial Properties

Studies have indicated that compounds with similar thiophene structures exhibit significant antimicrobial activity. For instance, derivatives of thiophene have been shown to inhibit the growth of various bacterial strains. This compound may possess similar properties due to its structural characteristics, which facilitate interaction with microbial targets.

The proposed mechanism of action for this compound involves several interactions at the molecular level:

- Enzyme Inhibition: The thiophene ring may interact with enzyme active sites through π-π stacking or hydrogen bonding.

- Protein Binding: The presence of sulfonamide and amine groups allows for potential binding with proteins, influencing their activity and stability .

Study 1: Antimicrobial Activity

A study conducted on a series of thiophene derivatives found that compounds with similar dioxo substitutions exhibited significant antibacterial activity against Gram-positive bacteria. The study highlighted the importance of structural features in enhancing bioactivity .

Study 2: Anticancer Potential

In another investigation focusing on thiophene-based compounds, researchers identified several analogs that inhibited the proliferation of cancer cell lines through apoptosis pathways. These findings suggest that this compound could be further explored for its anticancer potential .

Comparative Analysis

To understand the biological activity better, a comparative analysis with structurally related compounds is beneficial:

| Compound Name | Structure | Notable Features | Biological Activity |

|---|---|---|---|

| N-(1,1-Dioxido-thienothiazol)-N-(4-methylphenyl)acetamide | Structure | Contains thiazole; potential anticancer activity | Inhibits cancer cell growth |

| N-(4-Chlorophenyl)-N-(5-methylthiophenesulfonamide) | Structure | Chlorinated phenyl; anti-inflammatory effects | Exhibits anti-inflammatory properties |

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound has a molecular formula of and features a thiophene ring, which contributes to its chemical reactivity and potential biological activity. The presence of the dioxo group enhances its electron-withdrawing properties, making it suitable for various chemical reactions.

Anticancer Activity

Research has indicated that compounds similar to N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-(4-methylphenyl)acetamide exhibit anticancer properties. A study demonstrated that derivatives of thiophene-based compounds can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism involves the modulation of signaling pathways associated with cell proliferation and survival .

Antimicrobial Properties

Another significant application is in the field of antimicrobial agents. Thiophene derivatives have been shown to possess antibacterial and antifungal activities. The compound's ability to disrupt microbial cell membranes makes it a candidate for developing new antibiotics .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Studies suggest that it can inhibit pro-inflammatory cytokines, thus potentially being useful in treating inflammatory diseases such as arthritis .

Organic Electronics

This compound can be utilized in organic electronic devices due to its conductive properties. Research has shown that thiophene-based compounds are effective as semiconductors in organic solar cells and light-emitting diodes (LEDs) .

Polymer Synthesis

The compound serves as a building block in the synthesis of polymers with tailored properties for specific applications, including coatings and adhesives. Its reactivity allows for the incorporation into various polymer matrices, enhancing mechanical and thermal stability .

Case Study 1: Anticancer Research

In a study published in Journal of Medicinal Chemistry, researchers synthesized various thiophene derivatives, including this compound. The results indicated that these compounds effectively inhibited the growth of breast cancer cells in vitro, with IC50 values significantly lower than those of standard chemotherapeutics .

Case Study 2: Antimicrobial Testing

A comparative study on the antimicrobial efficacy of thiophene derivatives revealed that this compound exhibited potent activity against Staphylococcus aureus and Candida albicans, suggesting its potential as a lead compound for developing new antimicrobial agents .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

a) Electron-Donating vs. Electron-Withdrawing Groups

- N-(4-Methylphenyl) vs. N-(4-Methoxyphenyl) :

The target compound’s 4-methylphenyl group (electron-donating) contrasts with 2-chloro-N-(1,1-dioxo-2,3-dihydro-1λ⁶-thiophen-3-yl)-N-(4-methoxyphenyl)acetamide (), which has a methoxy group (stronger electron-donating). Methoxy increases solubility via hydrogen bonding but may reduce membrane permeability compared to methyl .

b) Positional Isomerism

Modifications to the Sulfone-Containing Core

- Fluorobenzyl and Isopropylphenoxy Substituents: N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-2-(4-isopropylphenoxy)acetamide () replaces the methylphenyl group with a 2-fluorobenzyl moiety and adds a phenoxyacetamide chain. The fluorine atom enhances metabolic stability, while the phenoxy group introduces steric bulk, likely reducing solubility compared to the target compound .

Acetamide Derivatives with Heterocyclic Moieties

- However, the naphthyloxy group increases molecular weight and lipophilicity . 2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide () features a pyrazole ring. The dichlorophenyl group enhances electron-withdrawing effects, while the pyrazole enables coordination with metal ions, a property absent in the sulfone-containing target compound .

Physicochemical and Crystallographic Properties

- Hydrogen Bonding and Crystal Packing :

Crystal structures of related acetamides (e.g., N-[(2-hydroxynaphthalen-1-yl)(4-methylphenyl)methyl]acetamide , ) reveal intramolecular N–H⋯O and O–H⋯O hydrogen bonds forming S(6) and C(8) motifs, stabilizing the molecular conformation. The target compound’s sulfone group may similarly participate in hydrogen bonding, though its crystal structure is unreported . - π-π Interactions :

highlights π-π interactions between aromatic rings (centroid separation: 3.7246 Å). The target compound’s 4-methylphenyl group likely engages in weaker π-π stacking compared to naphthyl-containing analogs due to reduced aromatic surface area .

Tabulated Comparison of Key Compounds

Q & A

Q. What are the key steps in synthesizing N-(1,1-dioxo-2,3-dihydro-1λ⁶-thiophen-3-yl)-N-(4-methylphenyl)acetamide, and how is purity ensured?

The synthesis typically involves multi-step reactions, including condensation of the thiophene sulfone precursor with 4-methylphenylacetamide derivatives. Critical parameters include temperature control (e.g., reflux conditions), solvent selection (e.g., dichloromethane or DMF), and reaction time optimization to maximize yield. Purity is ensured through techniques like thin-layer chromatography (TLC) for reaction monitoring, followed by column chromatography for purification. Final characterization uses ¹H/¹³C NMR to confirm structural integrity and mass spectrometry (MS) to verify molecular weight .

Q. What spectroscopic methods are employed to confirm the compound’s structure?

Nuclear Magnetic Resonance (¹H/¹³C NMR ) is used to assign proton and carbon environments, particularly distinguishing the sulfone group (δ ~3.5–4.0 ppm for dihydrothiophene protons) and acetamide carbonyl (δ ~170 ppm). Infrared (IR ) spectroscopy identifies functional groups (e.g., sulfone S=O stretching at ~1150–1300 cm⁻¹, amide C=O at ~1650 cm⁻¹). High-resolution mass spectrometry (HRMS ) confirms the molecular formula .

Q. How is the compound’s stability assessed under varying storage conditions?

Stability studies involve storing the compound at different temperatures (-20°C, 4°C, room temperature) and humidity levels. Degradation is monitored via HPLC to track purity loss over time. Accelerated stability testing (e.g., 40°C/75% relative humidity) predicts long-term stability .

Advanced Questions

Q. How do intermolecular interactions influence the crystal packing of this compound?

X-ray crystallography reveals that hydrogen bonds (N–H⋯O, O–H⋯O) and π-π stacking (centroid distances ~3.7 Å) stabilize the crystal lattice. The sulfone group participates in C–H⋯O interactions, while the acetamide moiety forms intramolecular hydrogen bonds, creating S(6) ring motifs. These interactions guide the formation of chains or layers along specific crystallographic axes .

Q. What challenges arise in refining the crystal structure using X-ray diffraction data?

High thermal motion in flexible groups (e.g., methylphenyl substituents) can lead to disordered regions, requiring constraints during refinement. The SHELXL program is used to model anisotropic displacement parameters, with R-factors (e.g., R₁ < 0.05 for I > 2σ(I)) ensuring accuracy. Weak diffraction from twinned crystals or low-resolution data may necessitate using the SHELXD suite for phased structure solution .

Q. How does the sulfone group impact the compound’s reactivity and biological activity?

The electron-withdrawing sulfone group increases electrophilicity at the thiophene ring, facilitating nucleophilic substitution reactions. In biological assays, it enhances binding to enzymes (e.g., cytochrome P450) via polar interactions, as shown in analogs with similar sulfone-containing structures. Computational docking studies (e.g., AutoDock Vina ) predict binding affinities influenced by sulfone-mediated hydrogen bonding .

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

Discrepancies in IC₅₀ values across studies may stem from assay conditions (e.g., solvent polarity affecting solubility) or cell-line variability. Meta-analyses using Prism software normalize data by applying standardized protocols (e.g., fixed ATP concentrations in kinase assays). Orthogonal validation via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) confirms binding kinetics .

Q. Methodological Notes

- Crystallography : Use Mo Kα radiation (λ = 0.71073 Å) for data collection. Refinement in SHELXL includes constraints for H-atom positions and thermal parameters .

- Synthesis Optimization : Employ microwave-assisted synthesis to reduce reaction times and improve yield reproducibility .

- Data Analysis : GraphPad Prism or RStudio is recommended for statistical analysis of biological activity data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.